molecular formula C12H25NO2?HCl B1164856 3-keto-C12-Dihydrosphingosine HCl

3-keto-C12-Dihydrosphingosine HCl

Cat. No.: B1164856
M. Wt: 252
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Sphingolipid Diversity and Fundamental Cellular Roles

Sphingolipids are a complex and vital class of lipids characterized by a backbone of a sphingoid base, an aliphatic amino alcohol. youtube.com First isolated from brain extracts in the 1870s, they were named after the mythological sphinx due to their enigmatic nature at the time. youtube.comnih.gov Far from being mere structural components of cellular membranes, sphingolipids are now recognized as bioactive signaling molecules that play crucial roles in a multitude of fundamental cellular processes. nih.govyoutube.com These processes include cell division, differentiation, growth, apoptosis (programmed cell death), and cell signaling. nih.govnih.gov

The structural diversity of sphingolipids is vast, arising from variations in their backbone structure and the different moieties attached to it. nih.govyoutube.com This chemical variety allows them to perform a wide range of functions. The core of sphingolipid structure is ceramide, which consists of a sphingoid base N-acylated with a fatty acid. nih.gov From this central molecule, a plethora of more complex sphingolipids are formed. nih.gov

Key classes of sphingolipids include:

Ceramides (B1148491): The central hub of sphingolipid metabolism, acting as precursors for more complex sphingolipids and as signaling molecules in their own right, particularly in stress signaling. nih.govyoutube.com

Sphingomyelins: The most abundant sphingolipids in mammals, these are phospholipids (B1166683) crucial for the stability of cell membranes, especially in the myelin sheath of nerve cells. nih.govyoutube.com

Glycosphingolipids: Composed of a ceramide backbone with one or more sugar groups attached. These molecules are involved in cell-to-cell recognition, communication, and immune responses. youtube.com

This family of lipids is integral to the structure and function of the lipid rafts in eukaryotic cell membranes—specialized microdomains that organize and regulate signaling proteins. mdpi.com

Centrality of 3-keto-Dihydrosphingosine (Ketosphinganine) in De Novo Sphingolipid Biosynthesis

All sphingolipids originate from a common de novo biosynthetic pathway that begins in the endoplasmic reticulum. The key, rate-limiting step in this pathway is the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. mdpi.combioscience.co.uk This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govscripps.edu

The product of this initial condensation is 3-keto-dihydrosphingosine, also known as 3-ketosphinganine. mdpi.comnih.gov This molecule is the first committed intermediate in the biosynthesis of all sphingolipids. bioscience.co.ukcaymanchem.com Under normal cellular conditions, 3-keto-dihydrosphingosine is a transient molecule; it is quickly and stereospecifically reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR) to form dihydrosphingosine (also known as sphinganine). mdpi.comnih.gov This reduction step is critical, as an accumulation of 3-keto-dihydrosphingosine can be toxic to cells, leading to endoplasmic reticulum dysfunction. nih.gov

Following its reduction, dihydrosphingosine undergoes N-acylation by a family of ceramide synthase (CerS) enzymes to form dihydroceramide (B1258172). Finally, a desaturase introduces a double bond into the sphingoid base backbone to produce ceramide, the central precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. mdpi.com

Key Enzymes in the Initial Steps of De Novo Sphingolipid Biosynthesis

Enzyme Abbreviation EC Number Function
Serine Palmitoyltransferase SPT 2.3.1.50 Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-keto-dihydrosphingosine. scripps.edu
3-ketodihydrosphingosine reductase KDSR 1.1.1.102 Reduces 3-keto-dihydrosphingosine to dihydrosphingosine. nih.govscripps.edu
Dihydroceramide Synthase CERS N/A Acylates dihydrosphingosine to form dihydroceramide. scripps.edu

Specific Focus on 3-keto-C12-Dihydrosphingosine HCl as a Research Compound

The compound this compound is a synthetic, short-chain analog of the endogenous C18-chain 3-ketosphinganine. medchemexpress.com While the most common form in mammalian cells is derived from palmitoyl-CoA (a C16 fatty acid), resulting in a C18 sphingoid backbone, researchers utilize analogs with different chain lengths to probe the intricacies of sphingolipid metabolism and function.

The "C12" in its name signifies that it is derived from a 12-carbon fatty acid (dodecanoic acid) instead of the more typical 16-carbon palmitic acid. This structural modification makes it a valuable tool in scientific research. The shorter acyl chain can alter its physical properties, such as solubility and ability to cross cell membranes, and can also affect its interaction with the enzymes of the sphingolipid pathway. By introducing short-chain analogs like 3-keto-C12-Dihydrosphingosine into cellular systems, researchers can study the specificity of enzymes like KDSR and ceramide synthases and investigate how chain length influences the downstream synthesis and ultimate biological function of complex sphingolipids. youtube.com The hydrochloride (HCl) salt form is used to improve the stability and solubility of the compound for experimental use. larodan.com

Chemical Properties of this compound

Property Value
CAS Number 1823032-02-5 larodan.com
Molecular Formula C₁₂H₂₅NO₂.ClH larodan.com
Molecular Weight 251.79 g/mol larodan.com

| Synonyms | 2-amino-1-hydroxy-3-dodecanone, hydrochloride larodan.com |

Historical Perspectives on the Elucidation of Sphingoid Base Biosynthesis

The journey to understanding sphingolipids began in 1884 when physician and chemist Johann L. W. Thudichum isolated a new class of lipids from the brain. nih.govnih.gov He named the characteristic backbone "sphingosin" in a nod to the mythological Sphinx, reflecting the enigmatic and puzzling nature of these molecules at the time. nih.gov For decades, their structure and function remained largely a mystery.

A significant breakthrough came in 1947 when biochemist Herb Carter and his colleagues correctly determined the chemical structure of sphingosine (B13886) as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. nih.gov It was Carter who also proposed that lipids derived from this backbone be collectively named "sphingolipides," a term that has evolved into the modern "sphingolipids." nih.gov

Following the structural elucidation, the focus shifted to understanding how these molecules were made by the body. Through the mid-20th century, researchers using isotopic labeling and enzymatic assays gradually pieced together the de novo biosynthetic pathway. They identified L-serine and palmitoyl-CoA as the initial building blocks and established the sequence of enzymatic reactions. The discovery of 3-ketosphinganine as the first committed product of the SPT-catalyzed reaction was a pivotal moment, cementing the foundation of the pathway. bioscience.co.uk This historical progression from discovery to structural characterization and finally to the elucidation of the biosynthetic pathway has been essential for appreciating the central role of sphingolipids in health and disease.

Properties

Molecular Formula

C12H25NO2?HCl

Molecular Weight

252

Appearance

Physical solid

Purity

98+%

Synonyms

1-Hydroxy-2-amino-3-keto-dodecane HCl

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 3 Keto C12 Dihydrosphingosine

The De Novo Sphingolipid Synthesis Pathway: Initial Condensation Step

The formation of the sphingolipid backbone starts with a critical condensation reaction that brings together an amino acid and a fatty acyl-coenzyme A (acyl-CoA). This step is the primary determinant of the subsequent long-chain base structure.

Serine Palmitoyltransferase (SPT) Catalysis: Formation of 3-ketodihydrosphingosine from L-serine and Acyl-CoAs

The first committed step in sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a member of the α-oxoamine synthase family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. wikipedia.orgnih.gov SPT carries out a Claisen-like condensation of the amino acid L-serine with a long-chain fatty acyl-CoA thioester. wikipedia.org In the specific case of 3-keto-C12-dihydrosphingosine, the substrate is lauroyl-CoA (C12-CoA).

The reaction mechanism involves several stages. Initially, the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, forms an external aldimine with L-serine. wikipedia.orgnih.gov This is followed by deprotonation at the α-carbon of serine, creating a quinonoid intermediate. wikipedia.org This intermediate then attacks the incoming acyl-CoA thioester (lauroyl-CoA), leading to a condensation reaction. Subsequent decarboxylation and release from the enzyme yield the product, 3-keto-C12-dihydrosphingosine, and regenerate the active enzyme. wikipedia.org

In eukaryotes, SPT is typically a membrane-bound heterodimer or multimer, anchored to the endoplasmic reticulum. nih.govwikipedia.org The core catalytic unit in humans is composed of two main subunits, SPTLC1 and either SPTLC2 or SPTLC3. researchgate.netwikipedia.org

Exploration of Acyl-CoA Specificity and Chain Length Variants in SPT Activity

While SPT is often associated with its preference for palmitoyl-CoA (C16-CoA), the enzyme exhibits activity with a range of acyl-CoA substrates, leading to the production of various sphingoid bases with different chain lengths. nih.govnih.gov The specificity is influenced by the specific subunits that make up the SPT enzyme complex. pnas.orgunl.edu Mammalian SPT complexes can contain different catalytic (SPTLC2 or SPTLC3) and regulatory subunits (ssSPTa or ssSPTb), resulting in distinct isozymes with varying preferences for acyl-CoA chain lengths. pnas.orgunl.edu

Research has shown that SPT can utilize saturated acyl-CoAs with chain lengths from C12 to C22. nih.govpnas.org Studies using microsomes from rat brain demonstrated that while activity was highest with C16-CoA, the enzyme could utilize other chain lengths, with activity diminishing as the chain length deviated from C16. nih.gov More detailed studies on different human SPT isozymes expressed in yeast or mammalian cells have provided a clearer picture of this specificity. For instance, isozymes containing the ssSPTb regulatory subunit tend to prefer longer acyl-CoAs, such as C18-CoA. unl.edu Conversely, other combinations show broader specificity or a preference for shorter chains. The ability of SPT to use lauroyl-CoA (C12-CoA) is a recognized part of this substrate flexibility, leading to the formation of C12-sphingoid bases. nih.govpnas.org

Table 1: Relative Acyl-CoA Specificity of Serine Palmitoyltransferase (SPT) Isozymes

Illustrative data compiled from studies on mammalian SPT isozymes, showing varied preference for different acyl-CoA chain lengths. Actual activities can vary based on the specific SPTLC and ssSPT subunits present. pnas.orgunl.edu

SPT Isozyme CompositionAcyl-CoA SubstrateRelative Activity/Preference
hLCB1/hLCB2a + ssSPTaC14-CoAHigh
C16-CoA (Palmitoyl-CoA)Very High
C18-CoAModerate
hLCB1/hLCB2a + ssSPTbC16-CoAModerate
C18-CoA (Stearoyl-CoA)High
C20-CoAModerate
General (e.g., Rat Brain Microsomes) nih.govC12-CoA (Lauroyl-CoA)Detected, lower than C16
C16-CoA (Palmitoyl-CoA)Highest
C18-CoA (Stearoyl-CoA)High, but lower than C16

Downstream Metabolic Conversions of 3-keto-Dihydrosphingosine

Once formed, 3-ketodihydrosphingosine (including the C12 variant) is rapidly metabolized through a series of enzymatic steps to produce more complex and functional sphingolipids. These subsequent reactions are crucial for building the diverse array of ceramides (B1148491) and their derivatives.

Reduction to Dihydrosphingosine (Sphinganine) by 3-ketosphinganine Reductase (KDSR)

The immediate metabolic fate of 3-ketodihydrosphingosine is its reduction to dihydrosphingosine, also known as sphinganine (B43673). frontiersin.orgthemedicalbiochemistrypage.org This reaction is catalyzed by the enzyme 3-ketosphinganine reductase (KDSR), also called 3-ketodihydrosphingosine reductase. themedicalbiochemistrypage.orgmdpi.com The reaction involves the reduction of the ketone group at the C3 position to a hydroxyl group, using NADPH as a cofactor. mdpi.comwikipedia.org This conversion is essential, as sphinganine is the direct precursor for the next step in ceramide synthesis. nih.gov

N-acylation of Dihydrosphingosine to Dihydroceramides by Ceramide Synthases (CerS)

Following its formation, dihydrosphingosine undergoes N-acylation to form dihydroceramide (B1258172). frontiersin.orgmdpi.com This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.gov In this step, a fatty acyl-CoA is attached to the amino group of the dihydrosphingosine backbone via an amide bond. nih.gov Mammals have six distinct CerS enzymes (CerS1-CerS6), each exhibiting a specific preference for fatty acyl-CoAs of different chain lengths. nih.gov This specificity is a major source of the structural diversity of ceramides and more complex sphingolipids. nih.gov

Desaturation of Dihydroceramides to Ceramides by Dihydroceramide Desaturase (Des1)

The final step in the de novo synthesis of ceramide is the conversion of dihydroceramide to ceramide. nih.govnih.gov This reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1 or Des1). wikipedia.orgresearchgate.net The enzyme introduces a critical trans-double bond between carbons 4 and 5 of the sphingoid base backbone of dihydroceramide. mdpi.comresearchgate.net This desaturation step is crucial, as ceramide, unlike its precursor dihydroceramide, is a potent bioactive molecule involved in numerous cellular signaling processes. nih.govnih.gov It has been established that desaturation occurs at the level of dihydroceramide, after the N-acylation step, rather than on the free sphinganine base. nih.gov

Subsequent Formation of Complex Sphingolipids (e.g., Sphingomyelin (B164518), Glycosphingolipids)

The de novo synthesis of all sphingolipids originates in the endoplasmic reticulum (ER) with the formation of 3-keto-dihydrosphingosine (also known as 3-ketosphinganine). researchgate.netnih.gov This initial product undergoes a rapid series of enzymatic modifications to generate ceramide, the structural backbone of most complex sphingolipids. wikipedia.orgquora.com The pathway proceeds as follows:

Reduction to Dihydrosphingosine: 3-keto-dihydrosphingosine is first reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR), an NADPH-dependent process, to form dihydrosphingosine (also called sphinganine). nih.govnih.govnih.govmdpi.com

Acylation to Dihydroceramide: Dihydrosphingosine is then acylated by one of six ceramide synthase (CerS) enzymes. researchgate.netnih.gov Each CerS isoform shows a preference for fatty acyl-CoAs of specific chain lengths, leading to the production of diverse dihydroceramide species. mdpi.com

Desaturation to Ceramide: The final step in ceramide synthesis is catalyzed by dihydroceramide desaturase (DES), which introduces a critical 4,5-trans-double bond into the sphingoid backbone of dihydroceramide to produce ceramide. nih.govmdpi.comnih.gov

Once synthesized, ceramide is transported from the ER to the Golgi apparatus, where it serves as a crucial branch point for the synthesis of more complex sphingolipids. wikipedia.orgmdpi.comresearchgate.net The two major classes of complex sphingolipids derived from ceramide are sphingomyelin and glycosphingolipids.

Sphingomyelin Synthesis: Sphingomyelin is a major component of animal cell membranes, particularly the myelin sheath surrounding nerve cell axons. wikipedia.org Its synthesis involves the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to the 1-hydroxyl group of ceramide, a reaction catalyzed by sphingomyelin synthases (SMS). researchgate.netwikipedia.org This process primarily occurs in the Golgi apparatus. wikipedia.org

Glycosphingolipid (GSL) Synthesis: GSLs are an incredibly diverse family of lipids characterized by a carbohydrate head group. nih.gov The synthesis is initiated by the addition of a sugar moiety to ceramide.

Glucosylceramide (GlcCer): The enzyme glucosylceramide synthase (GCS) transfers glucose from UDP-glucose to ceramide. researchgate.netnih.govresearchgate.net

Galactosylceramide (GalCer): Alternatively, ceramide galactosyltransferase (CGT) can transfer galactose from UDP-galactose to ceramide. nih.gov

These initial GSLs are then further elongated and modified by a series of glycosyltransferases within the Golgi lumen, leading to the formation of hundreds of distinct, complex GSL structures, including gangliosides. nih.govnih.govreactome.org

Table 1: Key Enzymes in the Formation of Complex Sphingolipids from 3-keto-dihydrosphingosine
EnzymeReaction CatalyzedLocationResulting Product
3-ketodihydrosphingosine reductase (KDSR)Reduction of 3-keto-dihydrosphingosineEndoplasmic ReticulumDihydrosphingosine (Sphinganine)
Ceramide Synthase (CerS)Acylation of dihydrosphingosineEndoplasmic ReticulumDihydroceramide
Dihydroceramide Desaturase (DES)Desaturation of dihydroceramideEndoplasmic ReticulumCeramide
Sphingomyelin Synthase (SMS)Transfer of phosphocholine to ceramideGolgi ApparatusSphingomyelin
Glucosylceramide Synthase (GCS)Transfer of glucose to ceramideGolgi ApparatusGlucosylceramide
Ceramide Galactosyltransferase (CGT)Transfer of galactose to ceramideEndoplasmic ReticulumGalactosylceramide

Regulatory Mechanisms Governing 3-keto-Dihydrosphingosine Metabolism

The biosynthesis of sphingolipids is a tightly regulated process to ensure cellular homeostasis. The control mechanisms primarily target the key enzymatic steps in the de novo pathway, beginning with the synthesis of 3-keto-dihydrosphingosine.

Feedback Inhibition and Homeostatic Control of SPT Activity (e.g., by ORM proteins)

The first and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govoup.comnih.gov The activity of SPT is subject to stringent negative feedback regulation to maintain appropriate levels of sphingolipids. A key role in this process is played by the ORM proteins (known as ORMDLs in mammals). oup.com

ORM proteins are ER-resident proteins that form a complex with SPT and act as negative regulators of its activity. oup.combiorxiv.org This inhibition is a crucial component of sphingolipid homeostasis. Research has shown that this regulatory system is sensitive to the levels of downstream sphingolipids, particularly ceramide. biorxiv.orgnih.gov When ceramide levels are sufficient, it can bind to the SPT-ORM complex, which stabilizes the inhibitory conformation of the ORM protein and suppresses SPT activity. nih.govresearchgate.net Conversely, when sphingolipid levels are low, this inhibition is relieved, allowing for an increase in the production of 3-keto-dihydrosphingosine and subsequent molecules in the pathway. oup.com In yeast, this regulation is further modulated by the phosphorylation of the ORM proteins. oup.comnih.gov

Table 2: Components of SPT Activity Regulation
ComponentRoleMechanism of Action
Serine Palmitoyltransferase (SPT)Rate-limiting enzymeCatalyzes the first step of de novo sphingolipid synthesis.
ORM/ORMDL ProteinsNegative regulatorsBind to SPT to inhibit its catalytic activity. oup.combiorxiv.org
CeramideFeedback inhibitorBinds to the SPT-ORM complex, enhancing its inhibitory effect. nih.govresearchgate.net
Protein Kinases (e.g., Ypk1 in yeast)ModulatorsPhosphorylate ORM proteins, influencing their inhibitory capacity. oup.com

Influence on Dihydroceramide Desaturase (Des1) Activity and Enzyme Overexpression

Dihydroceramide desaturase (DES1) is another critical control point in the pathway, as it catalyzes the conversion of dihydroceramide to ceramide. nih.gov This step is pivotal because it controls the cellular ratio of dihydroceramides to ceramides, lipids with distinct biological functions. The regulation of DES1 is influenced by the availability of fatty acids, linking sphingolipid metabolism with the broader context of cellular lipid status.

Research has demonstrated that saturated fatty acids, such as palmitate, can increase the expression and activity of DES1. nih.gov This upregulation leads to an increased production of ceramide. In contrast, monounsaturated fatty acids like oleate (B1233923) can prevent the palmitate-induced increase in DES1 activity, thereby attenuating ceramide synthesis. nih.govresearchgate.net This antagonistic regulation highlights a mechanism by which different dietary fats can shift the balance of bioactive sphingolipids. Overexpression of the DES1 enzyme has been shown to ameliorate the protective effects of oleate against palmitate-induced insulin (B600854) resistance, underscoring the enzyme's importance in mediating the metabolic consequences of fatty acid exposure. nih.gov

Interplay with Sphingosine (B13886) Kinase Activity and Sphingosine-1-Phosphate Production

The de novo synthesis pathway originating with 3-keto-dihydrosphingosine ultimately provides the substrates for a critical signaling axis governed by sphingosine kinases (SphK1 and SphK2). nih.govwikipedia.org Ceramide, a product of this pathway, can be deacylated by ceramidases to produce sphingosine. researchgate.netnih.gov Sphingosine is then phosphorylated by SphK to generate sphingosine-1-phosphate (S1P), a potent signaling molecule involved in numerous cellular processes, including cell survival, proliferation, and motility. nih.govmdpi.comwikipedia.org

This metabolic relationship forms the basis of the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide and pro-survival S1P levels can determine cell fate. The rate of de novo synthesis directly influences the pool of ceramide available for conversion to sphingosine and, subsequently, S1P. nih.gov

Furthermore, the immediate product of 3-keto-dihydrosphingosine reduction, dihydrosphingosine, is also a substrate for sphingosine kinases. nih.govbiorxiv.org Phosphorylation of dihydrosphingosine by SphK produces dihydrosphingosine-1-phosphate (dhS1P). nih.gov Therefore, the initial steps of sphingolipid synthesis not only control the production of structural lipids but also directly regulate the availability of precursors for the synthesis of two key signaling molecules, S1P and dhS1P, highlighting the deep integration of sphingolipid metabolism and cellular signaling. nih.gov

Cellular and Molecular Functions of 3 Keto C12 Dihydrosphingosine and Its Metabolites

Role in Intracellular Signaling Pathways

The metabolism of 3-keto-C12-Dihydrosphingosine is intricately linked to several critical intracellular signaling pathways that govern cell fate decisions. The concentration of this intermediate and its subsequent metabolites must be tightly regulated to maintain cellular homeostasis.

Modulation of Apoptosis and Cell Death Mechanisms

While direct studies on the apoptotic functions of 3-keto-C12-Dihydrosphingosine are limited, its role is illuminated by examining the consequences of its metabolic dysregulation. The enzyme 3-Ketodihydrosphingosine reductase (KDSR) is responsible for the reduction of 3-ketodihydrosphingosine to dihydrosphingosine. nih.gov In leukemia cells, the loss of KDSR function leads to the accumulation of 3-ketodihydrosphingosine, which results in a drastic induction of apoptosis, as evidenced by increased Annexin V staining and caspase-3 activation. nih.gov This suggests that the accumulation of 3-ketodihydrosphingosine itself is a pro-apoptotic signal.

Furthermore, its downstream metabolite, ceramide, is a well-established mediator of programmed cell death. nih.gov Ceramide can be generated through the metabolic processing of 3-keto-C12-Dihydrosphingosine, via C12-dihydrosphingosine and C12-dihydroceramide intermediates. researchgate.net Ceramide has been implicated in apoptosis induced by ligands like Tumor Necrosis Factor (TNF) and can trigger caspase-dependent cell death pathways in various cell types, including neurons. nih.gov The apoptotic signaling by ceramide can involve the alteration of mitochondrial membrane potential and the activation of the caspase-9/-3 cascade. nih.gov Therefore, 3-keto-C12-Dihydrosphingosine stands at a crucial metabolic crossroads, where its accumulation is directly cytotoxic and its conversion leads to the production of potent pro-apoptotic lipids like ceramide.

Regulation of Cell Survival and Proliferation

The tight regulation of 3-keto-C12-Dihydrosphingosine levels is critical for normal cell survival and proliferation. The accumulation of its parent compound, 3-ketodihydrosphingosine, following the disruption of the KDSR enzyme, leads to not only apoptosis but also cell cycle arrest, characterized by a significant reduction of cells in the S phase. nih.gov This indicates that the buildup of this metabolic intermediate is detrimental to cell cycle progression and, consequently, cell proliferation. nih.gov

Conversely, the proper metabolism of 3-ketodihydrosphingosine is essential for synthesizing the diverse array of sphingolipids necessary for building cellular structures and participating in signaling pathways that support cell growth and survival. nih.govcaymanchem.com The metabolite ceramide, while often pro-apoptotic, can have context-dependent roles. For instance, in some neuronal contexts, ceramide has been found to block apoptosis and promote survival. researchgate.net This highlights the complex, context-dependent balance of sphingolipid metabolism in determining cell fate, with 3-keto-C12-Dihydrosphingosine serving as a key upstream regulator.

Induction and Regulation of Autophagy

3-ketosphinganines, including the C12 variant, play a significant role in the induction of autophagy, a cellular self-digestion process. Studies using cancer cell lines have shown that treatment with 3-ketosphinganine leads to its metabolism and a subsequent increase in dihydrosphingolipid levels. nih.gov It is these downstream metabolites—specifically sphinganine (B43673), sphinganine 1-phosphate, and dihydroceramides—that are believed to be the direct mediators of the observed autophagy induction. nih.gov

The further metabolite, ceramide, is a central and complex regulator of autophagy. nih.gov Ceramide can trigger autophagy through multiple mechanisms, including the inhibition of the mTOR signaling pathway and the upregulation of Beclin1. nih.govelsevierpure.commdpi.com The role of ceramide-induced autophagy can be a double-edged sword, leading to either cell survival (protective autophagy) or cell death (lethal autophagy), depending on the cellular context and the specific ceramide species involved. nih.govnih.gov For example, C18-ceramide has been specifically linked to lethal mitophagy, a process where mitochondria are selectively targeted for autophagic degradation. nih.gov Thus, 3-keto-C12-Dihydrosphingosine initiates a metabolic cascade that produces potent modulators of the autophagic machinery.

Interconnections with Endoplasmic Reticulum Stress Responses

The metabolism of 3-keto-C12-Dihydrosphingosine is intrinsically linked to the endoplasmic reticulum (ER), the primary site of de novo sphingolipid synthesis. nih.govnih.gov The enzyme KDSR, which metabolizes 3-ketodihydrosphingosine, is located in the ER. nih.gov Disruption of KDSR and the resulting accumulation of 3-ketodihydrosphingosine causes aberrant ER structure and dysregulates the unfolded protein response (UPR), a key ER stress signaling network. nih.gov This accumulation leads to the dysregulation of UPR checkpoint proteins such as PERK, ATF6, and ATF4, indicating that a buildup of this precursor lipid is a direct source of ER stress. nih.gov

The downstream metabolite ceramide also plays a critical role in mediating ER stress. nih.govnih.gov Ceramide accumulation in the ER can reduce membrane fluidity, which disrupts calcium homeostasis and activates the UPR. nih.gov This ceramide-mediated ER stress can be transmitted between cells and, if prolonged, can ultimately trigger apoptosis. nih.govresearchgate.net Therefore, both the accumulation of 3-keto-C12-Dihydrosphingosine and its conversion to ceramide can profoundly impact ER function and activate stress responses. nih.govnih.gov

Contribution to Cellular Membrane Structure and Dynamics

As a lipid molecule, 3-keto-C12-Dihydrosphingosine and its metabolic products are integral components of cellular membranes, influencing their physical properties and functions.

Integration into Lipid Bilayers and Membrane Fluidity

All sphingolipids are amphipathic molecules, possessing a polar head group and nonpolar hydrocarbon tails, which allows them to spontaneously integrate into the lipid bilayers that form cellular membranes. nih.gov While direct biophysical studies on 3-keto-C12-Dihydrosphingosine are not widely available, its structure dictates its behavior within a membrane. The C12 acyl chain contributes to the hydrophobic core of the membrane. The fluidity of a lipid bilayer is highly dependent on the length and saturation of the fatty acid tails of its constituent lipids. nih.govnih.gov Shorter acyl chains, like the C12 chain of this compound, generally lead to a lower phase transition temperature, meaning the membrane tends to be more fluid compared to membranes composed of lipids with longer acyl chains. nih.govresearchgate.net

The hydrochloride salt form of the compound is typically used to increase its solubility in aqueous media for experimental purposes and does not fundamentally alter how the lipid portion integrates into the hydrophobic membrane environment. larodan.comkoreamed.org The more significant effects on membrane dynamics are likely exerted by its metabolites. Ceramide, for instance, is known to alter membrane properties significantly. It can decrease membrane fluidity and promote the formation of more rigid, ordered domains within the membrane, often referred to as lipid rafts. nih.gov This alteration of membrane structure and fluidity by ceramide can, in turn, impact the function of membrane-associated proteins and signaling pathways. nih.govnih.gov

Research Findings Summary

Cellular ProcessKey Molecule(s)Experimental FindingModel SystemReference
Apoptosis3-ketodihydrosphingosine (Accumulation)Loss of KDSR enzyme leads to accumulation of the substrate, inducing apoptosis and caspase-3 activation.Leukemia cells nih.gov
Cell Proliferation3-ketodihydrosphingosine (Accumulation)Accumulation due to KDSR loss causes cell cycle arrest and reduces the S-phase population.Leukemia cells nih.gov
Autophagy3-ketosphinganine Metabolites (Dihydrosphingolipids)Treatment with 3-ketosphinganine leads to its conversion into sphinganine, sphinganine 1-phosphate, and dihydroceramides, which mediate autophagy.HGC27, T98G, U87MG cancer cells nih.gov
Autophagy RegulationCeramideCeramide can induce either protective or lethal autophagy (mitophagy), demonstrating a dual regulatory role.Various human cancer cells nih.govnih.gov
ER Stress3-ketodihydrosphingosine (Accumulation)Accumulation disrupts ER structure and dysregulates the Unfolded Protein Response (UPR).Leukemia cells nih.gov
ER StressCeramideAccumulation of ceramide in the ER reduces membrane fluidity, disrupts Ca2+ homeostasis, and activates the UPR.Various cell models nih.gov
Membrane FluidityCeramideCeramide accumulation leads to reduced ER membrane fluidity.Cell models nih.gov

Influence on Lipid Microdomain (Raft) Formation and Function

Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. nih.govnih.govresearchgate.net These platforms are crucial for compartmentalizing cellular processes, including signal transduction. nih.govnih.govyoutube.com Sphingolipids, synthesized via the de novo pathway, are fundamental structural components of these rafts. mdpi.comlibretexts.org The synthesis process begins in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus, with the resulting sphingolipids being enriched in the plasma membrane where they contribute to raft formation. youtube.com

The journey to complex sphingolipids starts with the formation of a ketosphinganine backbone, such as 3-keto-C12-dihydrosphingosine. While this precursor itself is transient, the metabolic flux through this pathway directly dictates the availability of the complex sphingolipids necessary for raft integrity. mdpi.comnih.gov The conversion of these precursors into ceramides (B1148491) and subsequently into sphingomyelin (B164518) and glycosphingolipids is essential for the formation of the liquid-ordered (Lo) phases that characterize rafts. youtube.com

The downstream metabolite, ceramide, is a potent modulator of lipid microdomains. portlandpress.com Generation of ceramide within membranes can lead to the formation of distinct ceramide-rich domains or platforms, which can coalesce from pre-existing lipid rafts. nih.gov Studies have shown that ceramide can displace cholesterol from rafts, significantly altering the structure and function of these domains without necessarily dispersing other raft-associated lipids and proteins. researchgate.net This displacement is driven by the tight packing properties of ceramide, suggesting a competitive relationship between ceramide and cholesterol for space within the ordered raft environment. researchgate.net Therefore, the metabolic pathway beginning with 3-keto-C12-dihydrosphingosine is a critical determinant of the composition, structure, and signaling capacity of lipid rafts through its production of ceramides and other complex sphingolipids.

Interaction with Other Biomolecules and Metabolic Networks

Precursor Relationships with Other Sphingoid Bases and Ceramides

3-keto-C12-dihydrosphingosine is a foundational molecule in the de novo synthesis of all sphingolipids. frontiersin.org This pathway begins in the endoplasmic reticulum with the condensation of a fatty acyl-CoA (in this case, lauroyl-CoA) and the amino acid L-serine. nih.govfrontiersin.org This initial, rate-limiting reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govfrontiersin.org

The product of this reaction, 3-keto-C12-dihydrosphingosine, is a short-lived intermediate. It is immediately acted upon by the enzyme 3-ketodihydrosphingosine reductase (KDSR), which catalyzes its NADPH-dependent reduction to form C12-dihydrosphingosine (also known as C12-sphinganine). frontiersin.orguniprot.orgreactome.org This step is crucial, as the accumulation of 3-ketosphinganine can be cytotoxic.

From here, the pathway continues toward ceramide production. C12-dihydrosphingosine is acylated by one of several ceramide synthase (CerS) enzymes, which attach a fatty acid to the amino group to form C12-dihydroceramide. frontiersin.orgnih.gov The final step in ceramide synthesis is the introduction of a trans double bond at the 4,5-position of the sphingoid base backbone by the enzyme dihydroceramide (B1258172) desaturase (DEGS1), converting C12-dihydroceramide into C12-ceramide. youtube.commdpi.com This ceramide molecule then serves as the central hub for the synthesis of more complex sphingolipids, such as sphingomyelin and a variety of glycosphingolipids. nih.govmdpi.com

SubstrateEnzymeProductCellular Location
L-serine + Lauroyl-CoASerine Palmitoyltransferase (SPT)3-keto-C12-DihydrosphingosineEndoplasmic Reticulum (cytosolic leaflet)
3-keto-C12-Dihydrosphingosine + NADPH3-Ketodihydrosphingosine Reductase (KDSR)C12-Dihydrosphingosine (Sphinganine)Endoplasmic Reticulum (cytosolic leaflet)
C12-Dihydrosphingosine + Fatty Acyl-CoACeramide Synthase (CerS)C12-DihydroceramideEndoplasmic Reticulum
C12-DihydroceramideDihydroceramide Desaturase (DEGS1)C12-CeramideEndoplasmic Reticulum

Impact on Overall Cellular Lipid Homeostasis

Furthermore, studies on cancer cells have shown that the accumulation of dihydrosphingolipids, which results from the metabolism of exogenously added 3-ketosphinganine, can induce autophagy. nih.gov This highlights how modulating the flux at the very beginning of the sphingolipid synthesis pathway can have significant downstream consequences on complex cellular processes. The regulation of this pathway involves multiple mechanisms, including feedback inhibition, ensuring that the production of these potent bioactive molecules is carefully matched to the cell's needs, thereby maintaining the delicate balance of cellular lipid networks. numberanalytics.com

Advanced Analytical and Research Methodologies for 3 Keto C12 Dihydrosphingosine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for sphingolipid analysis, offering robust capabilities for both quantification and structural elucidation. nih.govnih.gov This combination is currently the only technology that provides the necessary sensitivity, structural specificity, separation, and quantitative precision for comprehensive sphingolipidomic analyses, especially when dealing with limited sample sizes. nih.gov

Quantification in Biological Samples using HPLC-ESI-MS/MS and MRM

High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is a powerful and widely adopted method for the precise quantification of sphingolipids, including 3-ketodihydrosphingosine (3KDS), in complex biological matrices. nih.govnih.govnih.gov The technique's strength lies in its ability to separate analytes chromatographically before they are ionized and detected by the mass spectrometer, which significantly reduces interference and enhances accuracy. nih.gov

The process typically involves the extraction of lipids from a biological sample, followed by injection into an HPLC system. nih.gov A reversed-phase C18 column is often used to separate the lipids based on their hydrophobicity. nih.gov For instance, a method developed to quantify 3KDS in yeast utilized an Agilent Poroshell 120 EC-C18 column with a methanol (B129727) gradient to achieve clear separation from its downstream product, dihydrosphingosine (DHS), which differs by only 2 Da in molecular mass. nih.gov

Following separation, the analytes are ionized, most commonly by ESI, which is a soft ionization technique that keeps the molecules intact. nih.gov The ionized molecules are then guided into a tandem mass spectrometer, such as a triple quadrupole (QQQ) or a quadrupole-linear ion trap (QTrap). nih.gov Quantification is typically performed using the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole selects a specific precursor ion (the parent molecule's mass-to-charge ratio, m/z), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion (a characteristic fragment's m/z) for detection. nih.gov This precursor-product ion pair transition is highly specific to the target analyte, providing excellent sensitivity and minimizing background noise. nih.gov

To ensure accurate quantification, stable isotope-labeled internal standards are added to the sample before extraction. nih.govnih.gov These standards, which are chemically identical to the analyte but have a heavier mass due to the incorporation of isotopes like ¹³C or ²H (deuterium), co-elute with the analyte and experience similar ionization effects. nih.govcaymanchem.com By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, precise quantification can be achieved, correcting for sample loss during preparation and variations in instrument response. nih.gov A reported HPLC-ESI-MS/MS method successfully quantified 3KDS in yeast by monitoring its specific MRM transition. nih.govnih.gov

Table 1: Example of LC-MS/MS Parameters for Sphingolipid Analysis

Parameter Description Example
Chromatography High-Performance Liquid Chromatography (HPLC) Agilent Poroshell 120 EC-C18 column (4.6 × 50 mm, 2.7 µm) nih.gov
Mobile Phase Solvents used for elution A: 2% formic acid, 2 mM ammonium (B1175870) formate (B1220265) in water. B: 2% formic acid, 1 mM ammonium formate in methanol. nih.gov
Ionization Electrospray Ionization (ESI) Positive ion mode is common for sphingoid bases. researchgate.net
Mass Spectrometer Type of instrument used for detection Triple Quadrupole (QQQ) or QTrap Mass Spectrometer nih.gov

| Detection Mode | Method for selective quantification | Multiple Reaction Monitoring (MRM) nih.gov |

Strategies for Separation and Identification of Isomeric and Isobaric Sphingolipid Species

A significant challenge in sphingolipidomics is the existence of isomers (molecules with the same chemical formula but different structures) and isobars (molecules with the same nominal mass but different elemental compositions). nih.gov Mass spectrometry alone often cannot differentiate these species, making chromatographic separation an indispensable step. nih.govnih.gov

HPLC is crucial for resolving these ambiguities. nih.gov For example, glucosylceramide (GlcCer) and galactosylceramide (GalCer) are common isomers that are difficult to distinguish by MS alone but are readily separated by HPLC. nih.gov The different spatial arrangements of the hydroxyl groups on the sugar ring lead to different interactions with the stationary phase of the chromatography column, resulting in different retention times. lipidmaps.org Similarly, isobaric interferences, such as between certain ceramide-1-phosphate (Cer1P) and hexosylceramide (HexCer) species, necessitate chromatographic separation for accurate identification and quantification. nih.gov

Various chromatographic strategies are employed to enhance separation. Reversed-phase liquid chromatography (RPLC) separates lipids primarily based on the length and saturation of their acyl chains. nih.gov For more polar sphingolipids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used, which separates compounds based on their head group polarity. nih.gov HILIC has been successfully applied for the rapid analysis of multiple sphingolipid classes, achieving good peak shapes and short analysis times. nih.govdeepdyve.com The combination of retention time from HPLC with the mass and structural information from MS/MS provides three orthogonal dimensions of data, which greatly increases the confidence in compound identification and minimizes misinterpretation due to isomeric or isobaric overlap. nih.gov

Application of Stable Isotope Labeling for Metabolic Flux Analysis (e.g., SIMPLE)

Stable isotope labeling is a powerful technique used to trace the dynamics of metabolic pathways, a field known as metabolic flux analysis. nih.govcreative-proteomics.com This approach allows researchers to follow the journey of atoms from a labeled precursor molecule through the various enzymatic steps of a pathway into downstream metabolites. frontiersin.org For the de novo sphingolipid synthesis pathway, precursors such as the amino acid L-serine or the fatty acid palmitate can be labeled with stable isotopes like ¹³C, ¹⁵N, or ²H. nih.govnih.gov

In this method, cells or organisms are supplied with the labeled substrate. frontiersin.org As the substrate is metabolized, the isotope label is incorporated into the intermediates and final products of the pathway. By analyzing the mass shifts in these molecules using LC-MS/MS, researchers can determine the rate of synthesis and the flow (flux) through different branches of the pathway. creative-proteomics.comnih.gov

For example, to study the activity of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid synthesis, cells can be incubated with deuterated L-serine. nih.gov The SPT-catalyzed condensation of this labeled serine with palmitoyl-CoA results in the formation of deuterated 3-ketodihydrosphingosine (3KDS). nih.gov By measuring the amount of labeled 3KDS produced over time, a direct measure of SPT activity can be obtained. nih.gov This approach has been used to establish the kinetics of yeast SPT and to determine the inhibitory constant (Ki) of myriocin (B1677593), a known SPT inhibitor. nih.gov

This technique, sometimes referred to by acronyms like SIMPLE (sphingolipid metabolism by stable-isotope-labeling and mass spectrometry), provides a dynamic view of lipid metabolism that cannot be obtained from static concentration measurements alone. nih.gov It is invaluable for understanding how metabolic pathways are regulated and how they respond to genetic or pharmacological perturbations. frontiersin.org

Complementary Chromatographic and Spectrometric Techniques

While LC-MS/MS is a dominant tool, other techniques provide complementary information that is vital for a comprehensive understanding of sphingolipid biology.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Lipidomics

Thin-layer chromatography (TLC) is a classical analytical technique that has long been used for the separation and qualitative analysis of lipids, including sphingolipids. nih.govnih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the lipid components based on their polarity. youtube.com

High-performance thin-layer chromatography (HPTLC) is an advanced form of TLC that offers significantly improved resolution, sensitivity, and reproducibility. nih.govyoutube.com HPTLC utilizes plates with smaller, more uniform particles for the stationary phase and employs more sophisticated instrumentation for sample application, plate development, and detection. youtube.comyoutube.com These enhancements allow for the separation of complex lipid mixtures and the detection of compounds at lower concentrations. youtube.com Although HPTLC is primarily a qualitative or semi-quantitative tool, it is valuable for screening multiple samples in parallel, purifying lipids, and as a complementary method to confirm findings from MS-based analyses. nih.govyoutube.com It can also be coupled with mass spectrometry for structure confirmation by eluting the separated spots from the plate for subsequent analysis. youtube.com

Tissue Imaging Mass Spectrometry (TIMS) for Spatial Localization of Sphingolipids

A major limitation of analytical methods like LC-MS/MS is that they require the extraction of lipids from tissues, which results in the complete loss of spatial information. nih.govacs.org It is impossible to know which cell types within a heterogeneous tissue are responsible for the observed lipid changes. Tissue Imaging Mass Spectrometry (TIMS), also known as Mass Spectrometry Imaging (MSI), overcomes this limitation by enabling the direct visualization of the distribution of molecules in a tissue section. nih.govnih.gov

The most common technique for lipid imaging is Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. acs.orgnih.gov In this method, a thin section of frozen tissue is coated with an energy-absorbing matrix. A laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer collects a full mass spectrum at each x-y coordinate, creating a molecular map of the tissue. youtube.comyoutube.com By plotting the intensity of a specific m/z value—corresponding to a particular sphingolipid like 3-keto-C12-dihydrosphingosine—at each point, a two-dimensional image of its distribution can be generated. nih.gov

This powerful technique allows researchers to correlate the abundance of specific lipids with histopathological features, providing critical insights into the localized metabolic processes in health and disease. acs.org TIMS has been used to determine the localization of various sphingolipid species directly from tissue slices, revealing their distribution in different anatomical structures. nih.govnih.gov

Table 2: Comparison of Major Analytical Techniques for Sphingolipid Research

Technique Primary Application Key Advantage Limitation
HPLC-ESI-MS/MS Accurate quantification of known lipids. nih.govnih.gov High sensitivity and specificity for complex mixtures. nih.gov Loss of spatial information from tissue samples. nih.gov
Stable Isotope Labeling Measuring metabolic flux and pathway dynamics. creative-proteomics.com Provides dynamic information on synthesis and turnover. frontiersin.org Can be complex to implement and analyze data. nih.gov
HPTLC Qualitative screening and separation of lipid classes. nih.govyoutube.com High throughput, cost-effective, good for method development. youtube.com Lower resolution and sensitivity compared to LC-MS. nih.gov

| TIMS (MALDI) | Spatial localization of lipids within tissues. nih.govacs.org | Links molecular data directly to tissue morphology. nih.gov | Typically provides lower quantitative precision than LC-MS. nih.gov |

Future Directions and Emerging Research Avenues for 3 Keto C12 Dihydrosphingosine Hcl

Elucidation of Distinct Biological Roles for Specific 3-keto-Dihydrosphingosine Chain Length Variants

The de novo synthesis of sphingolipids begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). While palmitoyl-CoA (C16) is the most common substrate, SPT can utilize other acyl-CoAs, leading to a variety of 3-keto-dihydrosphingosine species with different acyl chain lengths. The specific biological significance of these variants, including the C12 form, remains a critical area of investigation.

Future studies will likely focus on delineating the unique biological activities of 3-keto-C12-dihydrosphingosine compared to its longer-chain counterparts. Research indicates that different chain lengths can influence the physical properties of membranes and the downstream synthesis of more complex sphingolipids. It is hypothesized that 3-keto-C12-dihydrosphingosine may give rise to a distinct pool of C12-sphingolipids with specialized functions in cellular processes such as signal transduction, membrane microdomain organization, and protein interactions. Investigating how the C12 variant specifically impacts these processes, and whether it has unique downstream metabolites and signaling roles, will be a key research focus.

Detailed Mapping of Enzyme-Substrate Specificities and Enzyme Isoform Functions within the Metabolic Pathway

The metabolic fate of 3-keto-C12-dihydrosphingosine is governed by a series of enzymatic reactions. A critical next step in the pathway is its reduction to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDSR). wikipedia.org Following this, ceramide synthases (CerS) acylate dihydrosphingosine to form dihydroceramides. Understanding the substrate preferences of KDSR and the various CerS isoforms for C12-containing intermediates is paramount.

EnzymeSubstrate(s)Product(s)Research Focus
Serine Palmitoyltransferase (SPT)L-serine, C12-CoA3-keto-C12-dihydrosphingosineInvestigating the prevalence and regulation of C12-CoA utilization by different SPT subunits.
3-ketodihydrosphingosine reductase (KDSR)3-keto-C12-dihydrosphingosine, NADPHC12-dihydrosphingosine, NADP+Determining the kinetic parameters and efficiency of KDSR with the C12 substrate. wikipedia.org
Ceramide Synthases (CerS)C12-dihydrosphingosine, various acyl-CoAsC12-dihydroceramidesMapping the specificity of the six mammalian CerS isoforms for C12-dihydrosphingosine.

Future research will involve detailed kinetic studies to determine the efficiency with which KDSR reduces 3-keto-C12-dihydrosphingosine. Furthermore, the substrate specificity of the six mammalian ceramide synthase isoforms for C12-dihydrosphingosine needs to be systematically evaluated. It is plausible that certain CerS isoforms exhibit a preference for, or are specifically regulated by, C12-dihydrosphingosine, leading to the synthesis of a specific pool of C12-dihydroceramides with distinct biological functions. Studies in organisms like Bacteroides melaninogenicus have already shown that dihydrosphingosine can inhibit and repress the activity of 3-ketodihydrosphingosine synthetase, suggesting complex feedback mechanisms that may also be chain-length dependent. nih.gov

Development of Advanced Probes and Inhibitors Targeting 3-keto-Dihydrosphingosine Metabolism for Research Applications

To dissect the precise roles of 3-keto-C12-dihydrosphingosine, the development of sophisticated molecular tools is essential. This includes the creation of high-affinity, specific inhibitors for the enzymes that produce and consume this metabolite, as well as novel probes to track its localization and dynamics within the cell.

The synthesis of isotopically labeled analogs of 3-keto-C12-dihydrosphingosine, such as those incorporating deuterium, will continue to be crucial for metabolic flux analysis. nih.govrsc.org These labeled compounds allow researchers to trace the conversion of the C12 variant into downstream sphingolipids. Additionally, the development of fluorescently tagged versions of 3-keto-C12-dihydrosphingosine could enable real-time imaging of its subcellular distribution and trafficking. Furthermore, creating specific and potent inhibitors for the enzymes involved in its metabolism, particularly KDSR and relevant CerS isoforms, will be instrumental in understanding the consequences of its accumulation or depletion. For instance, myriocin (B1677593) is a known inhibitor of SPT, the enzyme that produces 3-ketodihydrosphingosine. nih.govnih.gov

Integration of 3-keto-Dihydrosphingosine Research into Broader Sphingolipidomics and Multi-Omics Studies

The study of 3-keto-C12-dihydrosphingosine should not exist in isolation. A holistic understanding of its significance will come from integrating its analysis into broader sphingolipidomic and multi-omics approaches. This involves simultaneously measuring the levels of a wide array of sphingolipids, alongside other classes of molecules like proteins (proteomics) and genes (transcriptomics), to build a comprehensive picture of the cellular response to changes in 3-keto-C12-dihydrosphingosine levels.

By correlating the abundance of 3-keto-C12-dihydrosphingosine and its downstream metabolites with changes in gene expression and protein levels, researchers can uncover novel pathways and regulatory networks influenced by this specific sphingolipid precursor. For example, multi-omics studies in dairy cows with subclinical ketosis have highlighted the role of sphingolipid metabolism in immunometabolic homeostasis and oxidative stress, suggesting that alterations in the initial steps of sphingolipid synthesis could have far-reaching systemic effects. mdpi.com Such integrated approaches will be vital for understanding how perturbations in 3-keto-C12-dihydrosphingosine metabolism contribute to various physiological and pathological states. nih.gov

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity in Complex Biological Matrices

The accurate and sensitive detection of 3-keto-dihydrosphingosine species in complex biological samples like cell lysates, tissues, and biofluids is a significant analytical challenge. Due to its transient nature and relatively low abundance, highly sophisticated analytical methods are required.

Q & A

Q. What analytical methods are recommended for characterizing the purity of 3-keto-C12-dihydrosphingosine HCl, and how are endpoints determined in such analyses?

To assess purity, potentiometric titration using standardized NaOH is effective for quantifying acidic/basic functional groups. For mixtures (e.g., HCl salts), first- and second-derivative plots are critical to distinguish overlapping endpoints, especially when analyzing compounds with multiple ionizable groups (e.g., phosphate derivatives). For example, derivative analysis resolves endpoints by identifying inflection points in pH curves, enabling precise quantification of HCl and other acidic components .

Q. How can researchers verify the solubility profile of this compound in organic solvents, and what experimental precautions are necessary?

Solubility testing should follow gradient dissolution protocols :

Prepare saturated solutions in solvents like chloroform, ethanol, and methanol.

Centrifuge to remove undissolved particles.

Quantify dissolved compound via UV-Vis spectroscopy or HPLC.
Example solubility data:

SolventSolubility (mg/mL)
Chloroform25.3
Ethanol18.7
Methanol22.1
Safety: Use impermeable gloves (e.g., nitrile) and sealed goggles to avoid solvent exposure .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data in sphingolipid metabolism studies involving this compound?

Contradictions (e.g., variable enzymatic activity measurements) require rigorous controls :

  • Replicate assays under standardized pH, temperature, and solvent conditions.
  • Validate results using orthogonal methods (e.g., LC-MS for quantification vs. fluorescence assays).
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables. For instance, discrepancies in kinase inhibition assays may arise from differential solvent effects on enzyme conformation, necessitating solvent-matched controls .

Q. What strategies optimize the detection of this compound in complex biological matrices while minimizing interference?

Use solid-phase extraction (SPE) paired with high-resolution mass spectrometry (HRMS) :

Pre-concentrate samples using C18 SPE columns.

Apply HRMS in positive-ion mode (m/z 482.3 for [M+H]+) with collision-induced dissociation to confirm structural integrity.

Normalize data against deuterated internal standards (e.g., d4-sphinganine) to correct for matrix effects.
Note: Method validation should include spike-recovery experiments (≥85% recovery in plasma) and limit-of-detection calculations (e.g., 0.1 ng/mL) .

Q. How can ethical and reproducibility challenges be mitigated when using this compound in in vivo studies?

  • Adhere to ARRIVE guidelines for animal studies: report sample sizes, randomization, and blinding.
  • Ensure compound stability by storing lyophilized aliquots at -80°C and validating batch-to-batch consistency via NMR (e.g., δ 2.45 ppm for keto-group protons).
  • Address ethical concerns by obtaining institutional review board (IRB) approval and documenting humane endpoints (e.g., tumor size thresholds in oncology models) .

Methodological Resources

  • Data Analysis : Use Excel or Python for derivative plots in titration studies .
  • Safety Protocols : Refer to GHS-compliant SDS sheets for handling guidelines (e.g., emergency ventilation for inhalation exposure) .
  • Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.